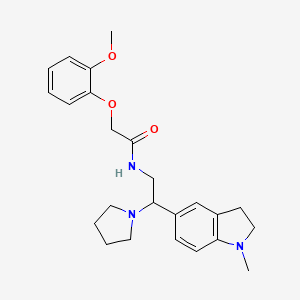

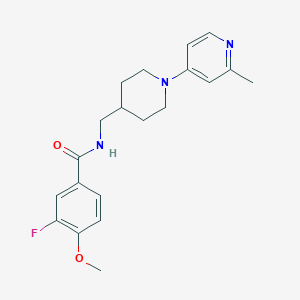

![molecular formula C17H21N3O3S3 B2954938 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2185590-58-1](/img/structure/B2954938.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains several functional groups including a bithiophene, a hydroxyethyl group, an isopropyl group, a methyl group, and an imidazole ring with a sulfonamide group. Bithiophene is a type of aromatic compound that consists of two thiophene rings joined at their 2-positions . Imidazole is a five-membered ring compound that contains two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bithiophene would contribute to the planarity and conjugation of the molecule, potentially giving it interesting electronic properties . The imidazole ring is a heterocycle that can participate in various types of bonding and interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bithiophene could undergo electrophilic aromatic substitution reactions . The imidazole ring could participate in various types of reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bithiophene could give it interesting optical and electronic properties . The hydroxyethyl group could make it more polar and increase its solubility in water .Scientific Research Applications

Microbial Degradation Mechanisms

Microbial Strategy for Sulfonamide Elimination : Research indicates that sulfonamide antibiotics, due to their persistence in the environment, could promote antibiotic resistance. A study uncovered that degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1 follows an unusual pathway starting with ipso-hydroxylation leading to fragmentation, which might be a novel microbial strategy to eliminate such compounds (Ricken et al., 2013).

Antiviral and Antimicrobial Activities

Antiviral Activity of Sulfonamide Derivatives : A study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds exhibiting anti-tobacco mosaic virus activity, demonstrating the antiviral potential of sulfonamide derivatives (Chen et al., 2010).

Antimicrobial and Antioxidant Activities : The synthesis and evaluation of novel sulfonamide derivatives have shown significant antibacterial, antifungal, and antioxidant activities, highlighting their potential in developing new antimicrobial agents (Subramanyam et al., 2017).

Environmental Impact and Detection

Detection of Sulfonamide Residues : Establishing methods for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography (HPLC) addresses the extensive use of sulfonamides in veterinary practice and their potential environmental impact (Premarathne et al., 2017).

Chemical Synthesis and Bioactivity

Synthesis of Sulfonamide Derivatives : Research focused on the synthesis of sulfonamide-based compounds has led to the development of molecules with potential applications in treating various diseases, showcasing the versatility of sulfonamides in medicinal chemistry (Navidpour et al., 2014).

Future Directions

The potential applications of this compound would depend on its specific properties. For example, if it has interesting electronic properties due to the bithiophene, it could be investigated for use in organic electronics . If it shows biological activity due to the imidazole ring, it could be explored for potential medicinal uses .

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S3/c1-11(2)17-19-16(9-20(17)3)26(22,23)18-8-13(21)15-5-4-14(25-15)12-6-7-24-10-12/h4-7,9-11,13,18,21H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWOMQFLWXRUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

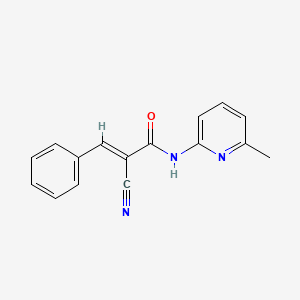

![8-(sec-butyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954858.png)

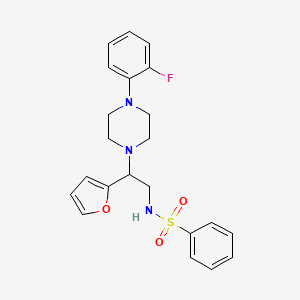

![1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954863.png)

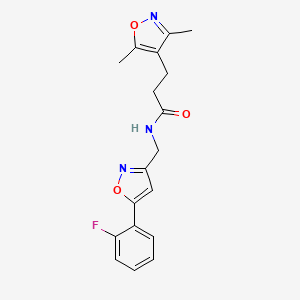

![Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2954871.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954877.png)

![Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)